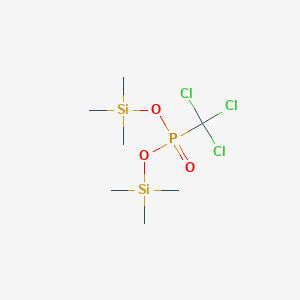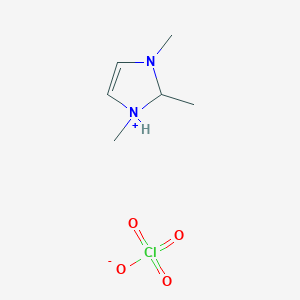
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate can be achieved through several methods. One common method involves the reaction of 1,2,3-trimethylimidazole with perchloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,2,3-Trimethylimidazole+Perchloric acid→1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethylimidazolium chloride
- 1,2-Dimethylimidazole
- 1,3,4-Trimethylimidazole
Uniqueness
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion. This gives it distinct chemical and physical properties compared to other imidazole derivatives. Its unique structure makes it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
65086-11-5 |
|---|---|
Molekularformel |
C6H13ClN2O4 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
1,2,3-trimethyl-1,2-dihydroimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C6H12N2.ClHO4/c1-6-7(2)4-5-8(6)3;2-1(3,4)5/h4-6H,1-3H3;(H,2,3,4,5) |
InChI-Schlüssel |
LJAWBGWOPWMHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1[NH+](C=CN1C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


sulfanium bromide](/img/structure/B14504786.png)

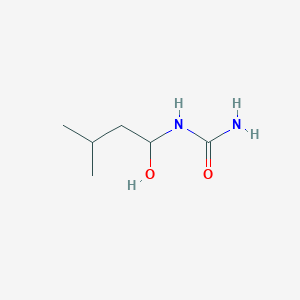

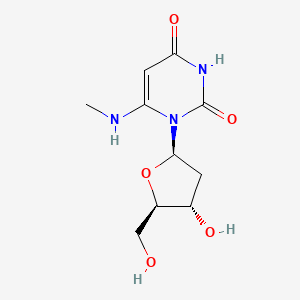

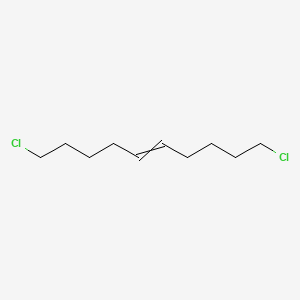
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)
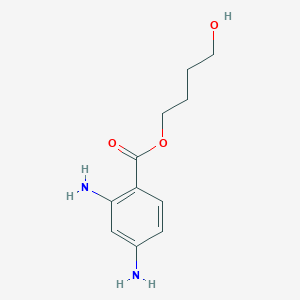
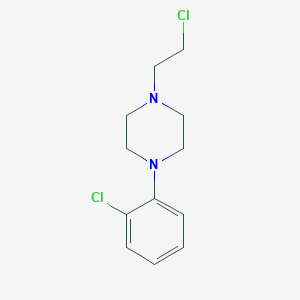
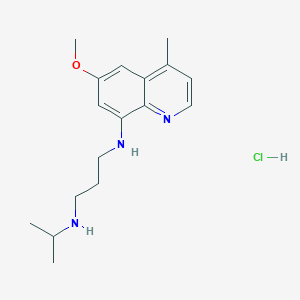
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)

